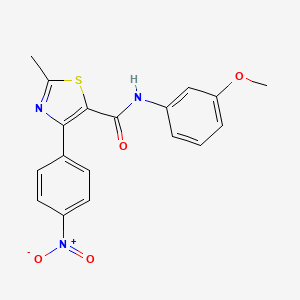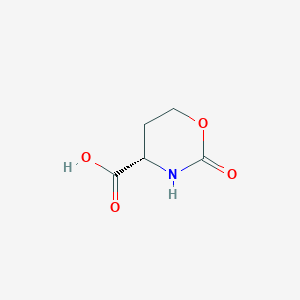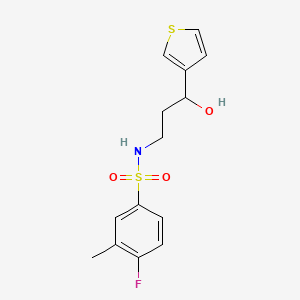
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as THPPS, and it is a sulfonamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Pharmaceutical Potential
- Single-Crystal X-ray and Solid-State NMR Characterization : A study by Pawlak et al. (2021) delved into the structural analysis of a compound closely related to 4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide, focusing on its potential as an Active Pharmaceutical Ingredient (API) for treating dementia. The research utilized single-crystal X-ray and solid-state NMR techniques, revealing the compound's monoclinic crystal systems and providing insight into its molecular dynamics (Pawlak, Szczesio, & Potrzebowski, 2021).
2. Photodynamic Therapy in Cancer Treatment
- New Zinc Phthalocyanine Derivatives : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy for cancer treatment. The study emphasized the high singlet oxygen quantum yield and good fluorescence properties of these compounds, underlining their significance in Type II mechanisms in phototherapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Anticancer Potential and Enzyme Inhibition
- Aminothiazole-Paeonol Derivatives : In research by Tsai et al. (2016), novel aminothiazole-paeonol derivatives, including a compound structurally similar to this compound, were synthesized and evaluated for their anticancer effects. The study found significant inhibitory activity against various cancer cell lines, highlighting the potential of these compounds as promising lead compounds for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
4. Antimicrobial Activities and DNA Interaction
- Mixed-Ligand Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. The study revealed that these complexes exhibit high anti-Mycobacterium smegmatis activity and are effective in inducing cell death in human tumor cells (González-Álvarez et al., 2013).
5. Use in Electropolymerization and Electronic Properties Tuning
- 3-Fluoro-4-Hexylthiophene in Polythiophenes : Gohier, Frère, and Roncali (2013) explored the use of 3-fluoro-4-hexylthiophene, a component structurally related to the compound , in tuning the electronic properties of conjugated polythiophenes. Their study involved synthesizing terthienyls and analyzing their electronic properties, highlighting the potential of such substitutions in electronic material science (Gohier, Frère, & Roncali, 2013).
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-8-12(2-3-13(10)15)21(18,19)16-6-4-14(17)11-5-7-20-9-11/h2-3,5,7-9,14,16-17H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVFFOMXEXDLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

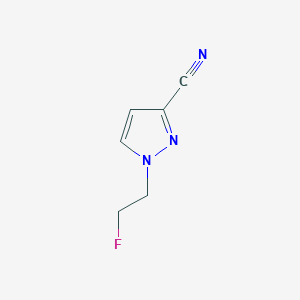
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)


![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
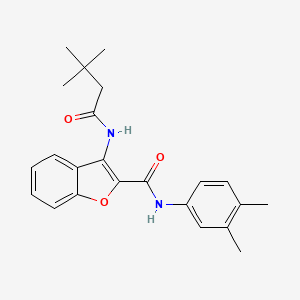
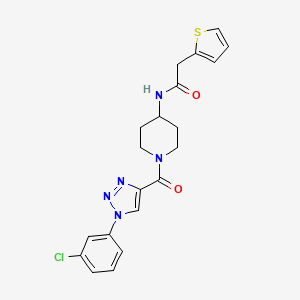


![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
